molecular formula C15H21Cl2N3OS B12313705 N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride

Cat. No.: B12313705
M. Wt: 362.3 g/mol
InChI Key: IVKXDRHZJFPBOX-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of thiophene derivatives with appropriate amines and carboxylic acid derivatives. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[2,3-b]pyridine derivatives . The reaction conditions often include heating in the presence of a base or acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-(piperidin-3-yl)thieno[2,3-b]pyridine-2-carboxamide dihydrochloride is unique due to its specific structural features, including the thieno[2,3-b]pyridine core and the presence of both piperidine and carboxamide groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H21Cl2N3OS

Molecular Weight

362.3 g/mol

IUPAC Name

N,N-dimethyl-3-piperidin-3-ylthieno[2,3-b]pyridine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C15H19N3OS.2ClH/c1-18(2)15(19)13-12(10-5-3-7-16-9-10)11-6-4-8-17-14(11)20-13;;/h4,6,8,10,16H,3,5,7,9H2,1-2H3;2*1H

InChI Key

IVKXDRHZJFPBOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C2=C(S1)N=CC=C2)C3CCCNC3.Cl.Cl

Origin of Product

United States

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